Maximin-H6 Exhibits ~70° Helix Rotation in Negatively Charged Membranes Relative to Zwitterionic Membranes, Providing a Structurally Defined Basis for Selective Gram‑Negative Targeting
NMR paramagnetic relaxation enhancement (PRE) measurements reveal that Maximin-H6 rotates ~70° around its helix axis when bound to negatively charged SDS micelles (a bacterial membrane surrogate) compared to neutral DPC micelles (a eukaryotic membrane surrogate). This rotation exposes the GxxxG motif for peptide‑peptide interactions, a mechanism that is not observed for closely related amphibian AMPs such as bombinin H2 or magainin 2, which adopt different orientations upon membrane binding [1].
| Evidence Dimension | Helix rotation angle upon binding to negatively charged vs. zwitterionic membrane surrogate |
|---|---|
| Target Compound Data | Maximin-H6 in SDS micelles: ~70° rotation around helix axis relative to orientation in DPC micelles |
| Comparator Or Baseline | Maximin-H6 in DPC (zwitterionic) micelles: baseline orientation; Bombinin H peptides: no reported ~70° rotation |
| Quantified Difference | ~70° rotation specifically in negatively charged membrane environment (SDS vs. DPC) |
| Conditions | 15N‑labeled Maximin-H6 in DPC (neutral) and SDS (negatively charged) micelles, PRE‑NMR spectroscopy at 310 K |
Why This Matters
This quantitatively defined conformational switch enables rational design of Maximin-H6 analogs with tuned selectivity for bacterial over mammalian membranes.
- [1] Kosol S., Zangger K. Dynamics and orientation of a cationic antimicrobial peptide in two membrane-mimetic systems. J Struct Biol. 2010;170(1):172-179. doi:10.1016/j.jsb.2009.12.026 View Source
